1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one
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Overview
Description
1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the alkylation of piperazine with propargyl bromide under basic conditions to yield 4-(prop-2-yn-1-yl)piperazine.
Coupling with Pyrazole Derivative: The next step is the coupling of the piperazine derivative with 2-(1H-pyrazol-1-yl)aniline using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Final Product: The final step involves the acylation of the coupled product with an appropriate acylating agent, such as acetyl chloride, to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The piperazine and pyrazole rings can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation Products: Diketones, carboxylic acids.
Reduction Products: Alkenes, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their effects on cellular processes.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific biological context and the receptors involved.
Comparison with Similar Compounds
- 1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-indol-1-yl)phenyl]amino}ethan-1-one
- 1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-benzimidazol-1-yl)phenyl]amino}ethan-1-one
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the phenyl group. The pyrazole ring in the original compound can be replaced with indole or benzimidazole rings in similar compounds.
- Biological Activity: These structural variations can lead to differences in biological activity, receptor affinity, and therapeutic potential. The pyrazole derivative may exhibit unique interactions with specific receptors compared to its indole or benzimidazole counterparts.
- Chemical Properties: The presence of different heterocyclic rings can also influence the compound’s chemical reactivity and stability, affecting its suitability for various applications.
This detailed overview provides a comprehensive understanding of 1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-prop-2-ynylpiperazin-1-yl)-2-(2-pyrazol-1-ylanilino)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-2-9-21-11-13-22(14-12-21)18(24)15-19-16-6-3-4-7-17(16)23-10-5-8-20-23/h1,3-8,10,19H,9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIOCSVIUNRUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CNC2=CC=CC=C2N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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